![molecular formula C16H18N4O B5886579 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide
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Description
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is a chemical compound within the pyrazolo[3,4-b]quinoline class. This family of compounds has been extensively studied for their potential in medicinal chemistry, particularly as ligands for the translocator protein (TSPO) and for their neuroprotective and anxiolytic properties. The specific compound shares a structural framework with other pyrazoloquinoline derivatives, suggesting its significance in research related to neurological and pharmacological applications.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives typically involves the alkylation of accessible quinolinone precursors with bromoacetamides. A notable method involves starting from 4-methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one derivatives, undergoing alkylation to yield various acetamide derivatives with high affinity for TSPO, indicating a potential pathway for synthesizing the specific compound (Cappelli et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]quinoline derivatives is characterized by the presence of a pyrazoloquinoline core, often substituted at various positions to modulate biological activity. These modifications significantly influence the compound's binding affinity and selectivity towards biological targets, as demonstrated in structure-activity relationship (SAR) studies (Silva et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-b]quinoline derivatives often include modifications at the pyrazoloquinoline core to explore different pharmacological activities. These reactions can include nucleophilic substitutions, cyclizations, and modifications at the nitrogen atoms to yield a variety of compounds with potential bioactivity (Zhang et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have shown potential as fluorescent sensors and biologically active compounds .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against chosen cancer cells .
Result of Action
Similar compounds have shown significant activity against chosen cancer cells .
properties
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-7-20-16-13(15(19-20)17-11(3)21)9-12-6-5-10(2)8-14(12)18-16/h5-6,8-9H,4,7H2,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOMPJEURPTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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